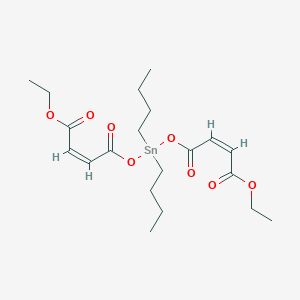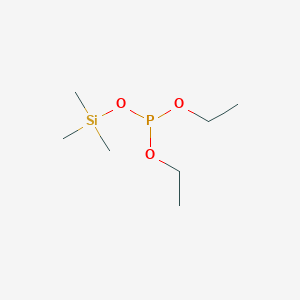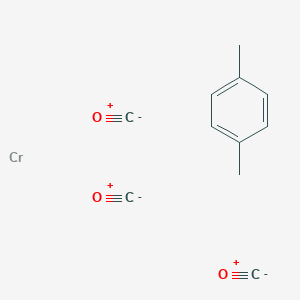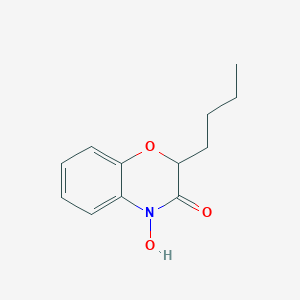
Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate, commonly known as Stannous Octoate, is a chemical compound used extensively in various fields of scientific research. It is a clear, colorless to pale yellow liquid that is soluble in most organic solvents. Stannous Octoate is primarily used as a catalyst in the production of polyurethane foams, coatings, and adhesives. It is also used in the synthesis of various organic compounds and as a stabilizer in the production of PVC.
作用機序
Stannous Octoate acts as a catalyst in the production of polyurethane foams by initiating the reaction between diisocyanates and polyols. The reaction results in the formation of a polyurethane polymer. Stannous Octoate functions as a Lewis acid catalyst, facilitating the formation of the urethane bond by coordinating with the isocyanate group.
Biochemical and Physiological Effects:
Stannous Octoate has no known biochemical or physiological effects. It is not known to be toxic or harmful to humans or animals. However, it should be handled with care as it is a reactive chemical.
実験室実験の利点と制限
Stannous Octoate is an effective catalyst in the production of polyurethane foams, coatings, and adhesives. It is relatively inexpensive and easy to handle. However, it has a limited shelf life and should be stored in a cool, dry place. It is also sensitive to air and moisture and should be handled under inert conditions.
将来の方向性
Stannous Octoate has the potential for further research in the field of polymer chemistry. It can be used in the synthesis of new polyurethane polymers with unique properties and applications. It can also be used in the development of new catalysts for other chemical reactions. Further research can be conducted to study the effect of Stannous Octoate on the properties of polyurethane foams, coatings, and adhesives. The use of Stannous Octoate in the production of PVC can also be explored further.
合成法
Stannous Octoate is synthesized by the reaction of stannous chloride with 2-ethylhexanoic acid, followed by the addition of ethylene glycol and butyl alcohol. The resulting mixture is heated under reflux until the desired product is obtained. The synthesis of Stannous Octoate is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
Stannous Octoate finds extensive use in scientific research as a catalyst in the production of polyurethane foams, coatings, and adhesives. It is also used in the synthesis of various organic compounds. Stannous Octoate is an important reagent in the study of organic chemistry, especially in the field of polymer chemistry. It is used in the production of polyurethane foams, which have a wide range of applications such as insulation, cushioning, and packaging.
特性
CAS番号 |
13173-04-1 |
|---|---|
製品名 |
Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate |
分子式 |
C20H32O8Sn |
分子量 |
519.2 g/mol |
IUPAC名 |
4-O-[dibutyl-[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-ethyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C6H8O4.2C4H9.Sn/c2*1-2-10-6(9)4-3-5(7)8;2*1-3-4-2;/h2*3-4H,2H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
InChIキー |
OSGZEAQLLRZGHT-VGKOASNMSA-L |
異性体SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OCC)(OC(=O)/C=C\C(=O)OCC)CCCC |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
その他のCAS番号 |
13173-04-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)





![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)


![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)
